molecular formula C23H19F2NO3 B14122938 2'-4'-Difluoro-3-(propylcarbamoyl)biphenyl-4-yl benzoate CAS No. 1095208-36-8

2'-4'-Difluoro-3-(propylcarbamoyl)biphenyl-4-yl benzoate

Katalognummer: B14122938
CAS-Nummer: 1095208-36-8
Molekulargewicht: 395.4 g/mol
InChI-Schlüssel: XQDBVIQJWNZKMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-4’-Difluoro-3-(propylcarbamoyl)biphenyl-4-yl benzoate is an organic compound with the molecular formula C23H19F2NO3 It is characterized by the presence of difluoro, propylcarbamoyl, biphenyl, and benzoate functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-4’-Difluoro-3-(propylcarbamoyl)biphenyl-4-yl benzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2’-4’-Difluoro-3-(propylcarbamoyl)biphenyl-4-yl benzoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2’-4’-Difluoro-3-(propylcarbamoyl)biphenyl-4-yl benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2’-4’-Difluoro-3-(propylcarbamoyl)biphenyl-4-yl benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2’-4’-Difluoro-3-(methylcarbamoyl)biphenyl-4-yl benzoate
  • 2’-4’-Difluoro-3-(ethylcarbamoyl)biphenyl-4-yl benzoate
  • 2’-4’-Difluoro-3-(butylcarbamoyl)biphenyl-4-yl benzoate

Uniqueness

2’-4’-Difluoro-3-(propylcarbamoyl)biphenyl-4-yl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of difluoro and propylcarbamoyl groups may enhance its stability, reactivity, and potential biological activity compared to similar compounds.

Eigenschaften

CAS-Nummer

1095208-36-8

Molekularformel

C23H19F2NO3

Molekulargewicht

395.4 g/mol

IUPAC-Name

[4-(2,4-difluorophenyl)-2-(propylcarbamoyl)phenyl] benzoate

InChI

InChI=1S/C23H19F2NO3/c1-2-12-26-22(27)19-13-16(18-10-9-17(24)14-20(18)25)8-11-21(19)29-23(28)15-6-4-3-5-7-15/h3-11,13-14H,2,12H2,1H3,(H,26,27)

InChI-Schlüssel

XQDBVIQJWNZKMO-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)OC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.